molecular formula C8H8O3S B046332 4-(Methylsulfonyl)benzaldehyde CAS No. 5398-77-6

4-(Methylsulfonyl)benzaldehyde

Cat. No.: B046332
CAS No.: 5398-77-6
M. Wt: 184.21 g/mol
InChI Key: PSVPUHBSBYJSMQ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6) is an aromatic aldehyde derivative featuring a methylsulfonyl (-SO₂CH₃) group at the para position of the benzaldehyde ring. Its molecular formula is C₈H₈O₃S, with a molecular weight of 184.21 g/mol and a melting point of 156–159°C . The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde moiety, which makes it highly reactive in nucleophilic addition and condensation reactions .

This compound is widely used in medicinal chemistry as a precursor for synthesizing bioactive molecules, including selective cyclooxygenase-2 (COX-2) inhibitors , antiglioma agents , and thiazole-piperazine derivatives with antinociceptive effects . Its crystal structure reveals intermolecular C–H⋯O hydrogen bonds, contributing to its stability and solid-state packing .

Preparation Methods

Oxidation of 4-Methylthio Benzaldehyde

The most straightforward route to 4-(methylsulfonyl)benzaldehyde involves oxidizing 4-methylthio benzaldehyde (4-MTB) using peroxides. A Chinese patent (CN102675167B) details the oxidation of 4-MTB with 30% hydrogen peroxide in formic acid at 75°C, yielding the target compound . While the exact yield is unspecified, this method leverages the strong oxidizing power of H<sub>2</sub>O<sub>2</sub> under acidic conditions to convert the thioether (-SMe) group to a sulfone (-SO<sub>2</sub>Me).

Reaction Mechanism :

  • Protonation of the sulfoxide intermediate by formic acid.

  • Nucleophilic attack by hydrogen peroxide, forming a sulfonic acid intermediate.

  • Dehydration to yield the sulfone .

Advantages :

  • Commercially available starting material (4-MTB).

  • Simple setup requiring no specialized catalysts.

Limitations :

  • Potential over-oxidation side reactions.

  • Moderate temperature control needed to prevent decomposition.

Hydrolysis of 4-Methylsulfonylbenzaldehyde Dimethyl Acetal

A high-yielding method (98%) involves hydrolyzing 4-methylsulfonylbenzaldehyde dimethyl acetal with hydrochloric acid in 1,4-dioxane at 100°C for 20 minutes . The acetal-protecting group is cleaved under acidic conditions, regenerating the aldehyde functionality.

Reaction Conditions :

  • Solvent : 1,4-Dioxane

  • Acid : 1 N HCl

  • Temperature : 100°C

  • Time : 20 minutes

Procedure :

  • Combine dimethyl acetal (39.4 g, 0.171 mol) with 1 N HCl (200 mL) in dioxane.

  • Reflux at 100°C, followed by cooling and crystallization.

  • Filter and wash with water to isolate pure product .

Table 1: Hydrolysis Method Optimization

ParameterOptimal ValueEffect on Yield
Acid Concentration1 N HClMaximizes deprotection
Solvent Ratio1:1 (dioxane:H<sub>2</sub>O)Prevents aldehyde oxidation
Reaction Time20 minutesCompletes hydrolysis

Halogenation-Sulfonylation of Benzaldehyde Derivatives

A halogenation-sulfonylation approach starts with 3,4-dichlorobenzaldehyde, which reacts with sodium methanesulfinate in a nucleophilic aromatic substitution (SNAr) reaction. This method, patented in WO2001049660A1, produces 3-chloro-4-(methylsulfonyl)benzaldehyde, which can be further dehalogenated if needed .

Key Steps :

  • Halogenation : Introduce chlorine at the 3-position via electrophilic substitution.

  • Sulfonylation : Replace the 4-chloro group with methylsulfonyl using NaSO<sub>2</sub>Me.

Conditions :

  • Solvent : DMF or DMSO

  • Temperature : 80–100°C

  • Time : 12–24 hours

Yield : ~85% (unoptimized) .

Challenges :

  • Competing side reactions at high temperatures.

  • Requires rigorous exclusion of moisture.

Enzymatic Biotransformation Using Mutant Transketolases

Recent advances in biocatalysis have enabled the synthesis of this compound via engineered transketolase (TK) enzymes. A UCL study (Steadman, 2020) reports the use of S385X/D469T/R520Q mutant TKs to catalyze the asymmetric synthesis of chiral intermediates from 4-fluorobenzaldehyde precursors . While direct yields for this compound are unspecified, the method achieves 60–80% conversion for analogous substrates.

Table 2: Biocatalytic Performance of Mutant TKs

Enzyme VariantSubstrateConversion (%)
S385T/D469T/R520Q4-Fluorobenzaldehyde72
S385Y/D469T/R520Q4-Fluorobenzaldehyde68

Advantages :

  • Enantioselective synthesis.

  • Environmentally benign conditions.

Limitations :

  • Requires specialized enzyme preparation.

  • Scalability challenges.

Two-Step Synthesis via Nitrile Intermediate

A less conventional route involves converting this compound to its nitrile derivative, followed by reductive hydrolysis. Using Schmidt reaction conditions (TMSN<sub>3</sub>, triflic acid in acetonitrile), the aldehyde is transformed into 4-(methylsulfonyl)benzonitrile in 81% yield . Subsequent hydrolysis with aqueous HCl regenerates the aldehyde.

Reaction Sequence :

  • Schmidt Reaction :

    • Reagents : TMSN<sub>3</sub> (2.0 equiv), TfOH (0.4 equiv)

    • Solvent : HFIP/ACN (1:1)

    • Time : 45 minutes .

  • Nitrile Hydrolysis :

    • Conditions : 6 N HCl, reflux, 6 hours.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

4-(Methylsulfonyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in producing antibiotics and other bioactive compounds.

  • Synthesis of Antibiotics : The compound has been reported as an intermediate in the synthesis of antibiotics such as chloramphenicol and its derivatives. These antibiotics are vital for treating bacterial infections and have significant therapeutic importance .
  • Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that modifications of this compound can lead to the development of potential anticancer agents, enhancing their efficacy against various cancer cell lines .

Agrochemical Applications

In the field of agrochemicals, this compound is utilized for developing herbicides and pesticides. Its sulfonyl group enhances the biological activity of these compounds.

  • Herbicide Development : The compound's structure allows for modifications that can lead to effective herbicides. These herbicides are designed to target specific plant species while minimizing impact on non-target species, making them environmentally friendly alternatives .

Material Science

The compound is also explored in material science for its potential use in creating novel materials with specific properties.

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials used in various industrial applications .

Synthetic Methodologies

The synthesis of this compound has been extensively studied, leading to efficient methodologies that are both cost-effective and environmentally friendly.

  • Oxidation Reactions : Various synthetic routes involve the oxidation of thioether precursors using oxidizing agents like hydrogen peroxide or potassium hydrogen persulfate. These methods yield high purity products with good overall yields, making them suitable for industrial applications .

Case Study 1: Synthesis of Chloramphenicol Derivatives

A study demonstrated the use of this compound as a key intermediate in synthesizing chloramphenicol derivatives. The synthesis involved a multi-step reaction process that highlighted the efficiency of using this compound due to its favorable reactivity profile .

Case Study 2: Development of Sulfonamide Herbicides

Research focused on modifying this compound to develop sulfonamide-based herbicides showed promising results in field trials. The modified compounds exhibited enhanced selectivity and efficacy against specific weed species while being less harmful to crops .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

Compound Substituent Molecular Weight Key Properties
4-(Methylsulfonyl)benzaldehyde -SO₂CH₃ 184.21 High electrophilicity; used in COX-2 inhibitors and antiglioma agents
4-(Methylthio)benzaldehyde -SCH₃ 152.22 Electron-donating; less reactive in aldol condensations
4-Hydroxybenzaldehyde -OH 122.12 Forms hydrogen bonds; natural product precursor
4-(N,N-Dimethylamino)benzaldehyde -N(CH₃)₂ 149.19 Electron-donating; used in cyanine dye synthesis
4-Methylbenzaldehyde -CH₃ 120.15 Mild electron-donating; modifies coal pitch for carbon materials

Key Observations :

  • Electron Effects : The sulfonyl group in this compound increases the aldehyde's electrophilicity, enabling efficient participation in aldol condensations (e.g., chalcone synthesis for COX-2 inhibitors) . In contrast, electron-donating groups like -SCH₃ or -N(CH₃)₂ reduce reactivity .
  • Biological Activity : Derivatives of this compound exhibit superior antiglioma activity (e.g., thiazolidin-4-ones reducing glioblastoma cell viability by 22–86% at 100 μM) compared to 4-(methylthio)benzaldehyde analogs . This is attributed to the sulfonyl group's ability to enhance hydrogen bonding and metabolic stability .

Reactivity in Multicomponent Reactions

This compound demonstrates high versatility in one-pot syntheses:

  • Thiazolidin-4-ones : Reacts with amines and mercaptoacetic acid to yield antiglioma agents in moderate-to-good yields (22–86%) .
  • Chalcones: Forms 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives via aldol condensation with 2-hydroxyacetophenone (70% yield) .
  • 1,4-Dihydropyridines (DHPs) : Serves as a key aldehyde in Hantzsch reactions to produce COX-2 inhibitors (54–95% yield) .

Comparison with 4-Hydroxybenzaldehyde :

  • 4-Hydroxybenzaldehyde, a natural product isolated from Pilea cavaleriei , lacks the sulfonyl group’s reactivity, limiting its use in electrophilic reactions. However, its phenolic -OH group enables antioxidant and antimicrobial applications .

Mechanistic Insights :

  • The sulfonyl group enhances drug-receptor interactions through hydrogen bonding and polar interactions, as seen in COX-2 inhibitors where it binds to the enzyme’s hydrophobic pocket .
  • In contrast, methylthio (-SCH₃) derivatives exhibit reduced bioavailability due to lower metabolic stability .

Biological Activity

4-(Methylsulfonyl)benzaldehyde (MSB) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological properties, supported by recent studies, data tables, and case studies.

  • Chemical Formula : C8H9O3S
  • Molecular Weight : 185.22 g/mol
  • Structure : Contains a benzaldehyde group with a methylsulfonyl substituent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Evaluation

A study conducted on the antibacterial efficacy of MSB reported its activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae32
Pseudomonas aeruginosa128

These results indicate that MSB has moderate antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae .

Anti-inflammatory Activity

In addition to its antimicrobial properties, MSB has been evaluated for anti-inflammatory effects. A study involving the synthesis of derivatives of MSB showed promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.

COX Inhibition Study

The selectivity and potency of MSB derivatives were assessed using COX-2 inhibition assays. The results are summarized in the following table:

CompoundIC50 (µM)Selectivity Index (SI)
MSB Derivative A0.15132
MSB Derivative B0.2531
Indomethacin0.079-

These findings suggest that certain derivatives of MSB exhibit high selectivity towards COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of MSB with target proteins involved in bacterial cell wall synthesis. The results indicated favorable binding affinities, suggesting that MSB could serve as a lead compound for developing new antibiotics targeting DHDPS (dihydrodipicolinate synthase), an essential enzyme in bacterial lysine biosynthesis.

Docking Results Summary

Protein TargetBinding Affinity (kcal/mol)
DHDPS from E. coli-9.5
DHDPS from S. aureus-8.7

The negative binding affinities indicate strong interactions between MSB and the target proteins, which may contribute to its antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Methylsulfonyl)benzaldehyde, and how can purity be optimized?

Synthesis typically involves sulfonation or oxidation of precursor molecules, such as 4-(methylthio)benzaldehyde. Critical steps include controlling reaction temperature and stoichiometry to avoid over-oxidation. Purification via recrystallization or column chromatography is essential to remove byproducts like sulfones or unreacted starting materials. Purity can be verified using HPLC with UV detection or NMR spectroscopy to confirm the absence of impurities such as 3-chloro-4-(methylsulfanyl)benzoic acid derivatives .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with cell parameters a = 6.1280 Å, b = 8.0400 Å, c = 16.734 Å, and β = 90.07°. Hydrogen bonds between the sulfonyl group (S=O) and aldehyde moieties form a 3D network, influencing its packing density (Dₓ = 1.484 Mg/m³). Data refinement using SHELXL-97 achieves R₁ = 0.034 and wR₂ = 0.126, ensuring high precision .

Q. What spectroscopic methods are used to characterize this compound?

  • FT-IR : Peaks at ~1300 cm⁻¹ (S=O asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch).
  • ¹H/¹³C NMR : Aldehyde proton at δ ~10.1 ppm; sulfonyl carbon at δ ~55 ppm.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 185.2 (C₈H₈O₃S).
    Cross-validation with computational methods (e.g., DFT) improves assignment accuracy .

Advanced Research Questions

Q. How do intermolecular interactions influence the reactivity of this compound in solid-state reactions?

The sulfonyl group acts as a hydrogen-bond acceptor, stabilizing transition states in nucleophilic additions (e.g., Wittig reactions). SCXRD data reveal that the aldehyde moiety participates in C–H···O interactions (2.8–3.2 Å), which can direct regioselectivity in solid-phase syntheses. Computational modeling (e.g., Hirshfeld surface analysis) quantifies these interactions and predicts reaction pathways .

Q. What methodological challenges arise in using this compound for asymmetric catalysis?

The electron-withdrawing sulfonyl group enhances electrophilicity but complicates enantiocontrol. Strategies include:

  • Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
  • Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with sterically hindered boronic acids.
    Kinetic studies (monitored by chiral HPLC) are critical to optimize ee (%) and reaction rates .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • QSPR Models : Predict logP (experimental ~1.3) and solubility using fragment-based descriptors.
  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to simulate IR/NMR spectra and compare with experimental data.
  • Molecular Dynamics : Simulate diffusion coefficients in solvents (e.g., DMSO) for reaction scalability .

Q. Contradictions & Recommendations

  • Synthesis Routes : and describe divergent methods (e.g., palladium catalysis vs. oxidation). Validate via reproducibility tests and impurity profiling.
  • Crystallographic Data : Minor discrepancies in β angles (~90.07° vs. 90°) across studies suggest temperature-dependent polymorphism. Use variable-temperature SCXRD to resolve.

Properties

IUPAC Name

4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVPUHBSBYJSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277593
Record name 4-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-77-6
Record name 5398-77-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfonyl)benzaldehyde
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Record name 4-(Methylsulfonyl)benzaldehyde
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Synthesis routes and methods

Procedure details

4-Chlorobenzaldehyde (5.0 g, 36 mmol) and methanesulfinic acid sodium salt (4.04 g, 40 mmol) are dissolved in dry DMSO under argon. The stirred reaction mixture is heated at 100° C. for 17 hours then poured onto water (50 ml). The white precipitate is removed by filtration and dried under vacuum to afford the title compound (2.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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